2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
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Overview
Description
2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a complex organic compound that features a benzoxazole ring substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide typically involves multiple steps. One common method includes the formation of the benzoxazole ring through a cyclization reaction, followed by chlorination and subsequent amide formation. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and chlorination processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution and aluminum chloride for electrophilic substitution are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoxazole derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide exerts its effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to the desired biological or chemical outcome. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide
- 2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2/c1-11-5-6-15(16(23)7-11)20(27)25-14-4-2-3-12(8-14)21-26-18-10-13(22)9-17(24)19(18)28-21/h2-10H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOMINHXPWIARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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